Product packaging for 4-(3,5-Dimethylphenyl)aniline(Cat. No.:CAS No. 444143-44-6)

4-(3,5-Dimethylphenyl)aniline

Cat. No.: B3041967
CAS No.: 444143-44-6
M. Wt: 197.27 g/mol
InChI Key: YJGQKYQHGKDPBF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phenylaniline Derivatives in Organic Chemistry

The study of phenylaniline derivatives is deeply rooted in the broader history of organic chemistry. Aniline (B41778) and its derivatives have been central to the development of synthetic dyes since the 19th century. Over time, the focus of research expanded to explore the diverse applications of these compounds.

The 20th century saw the rise of medicinal chemistry and materials science, which spurred further investigation into more complex aniline derivatives. Researchers began to understand that by modifying the basic aniline structure, they could fine-tune the electronic and steric properties of the resulting molecules. This led to the synthesis and characterization of a vast array of substituted phenylanilines, each with unique properties and potential applications.

The development of β-phenylalanine derivatives (β-PADs) represents a significant area of this evolution. nih.gov These compounds are of therapeutic interest and serve as starting materials for key chemical entities. nih.gov The synthesis of β-PADs has been a long-standing challenge, with historical methods often resulting in low yields and byproducts. nih.gov

Research Significance of 4-(3,5-Dimethylphenyl)aniline as a Core Molecular Scaffold

The specific structure of this compound makes it a valuable molecular scaffold in several areas of research. The presence of the two phenyl rings allows for the creation of extended conjugated systems, which are crucial for applications in organic electronics. The methyl groups on one of the phenyl rings influence the molecule's solubility and its packing in the solid state, which in turn affects its electronic properties.

The amino group linking the two rings provides a site for further chemical modification, allowing for the attachment of other functional groups. This modularity is a key reason for its significance as a core scaffold. Researchers can systematically alter the structure of the molecule to optimize its performance for a specific application.

Recent research has highlighted the use of similar aniline derivatives in the development of advanced materials. For instance, N,N-dimethylaniline is a precursor to commercially important dyes and is used as a promoter in the curing of resins. wikipedia.org Furthermore, derivatives of 3,5-dimethylaniline (B87155) have been used in the synthesis of chiral packing materials for chromatography. sigmaaldrich.com

Scope and Objectives of Academic Inquiry Pertaining to this compound

Academic inquiry into this compound and related compounds is driven by several key objectives:

Synthesis of Novel Materials: A primary goal is to use this compound as a building block for the synthesis of new organic materials with tailored properties. This includes polymers for organic light-emitting diodes (OLEDs), conductive polymers, and materials for other electronic devices. amadischem.com

Understanding Structure-Property Relationships: Researchers aim to understand how the specific arrangement of atoms in this compound influences its physical and chemical properties. This fundamental knowledge is crucial for the rational design of new materials.

Development of Efficient Synthetic Routes: A significant area of research focuses on developing efficient and cost-effective methods for synthesizing this compound and its derivatives.

Exploration of New Applications: Scientists are continuously exploring new potential applications for this class of compounds, including in areas like medicinal chemistry and catalysis.

Interactive Data Table: Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
N,N-DimethylanilineC8H11N121.18Precursor to dyes, promoter for resin curing. wikipedia.org
3,5-DimethylanilineC8H11N121.18Used in dye manufacturing and polymer synthesis. sigmaaldrich.com
4-Chloro-N-(3,5-dimethylphenyl)benzamideC15H14ClNO259.72Crystal structure stabilized by hydrogen bonds. iucr.org
(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrileC11H12N2172.23Potential applications in pharmaceuticals and material science. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N B3041967 4-(3,5-Dimethylphenyl)aniline CAS No. 444143-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-dimethylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-10-7-11(2)9-13(8-10)12-3-5-14(15)6-4-12/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGQKYQHGKDPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3,5 Dimethylphenyl Aniline and Its Advanced Derivatives

Direct Synthesis Strategies for 4-(3,5-Dimethylphenyl)aniline

The creation of the core structure of this compound can be achieved through several established and innovative synthetic methods. These strategies primarily involve the formation of a carbon-nitrogen or carbon-carbon bond to link the 3,5-dimethylphenyl and aminophenyl units.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, making them highly suitable for the synthesis of this compound. Key examples include the Suzuki-Miyaura, Ullmann, and Buchwald-Hartwig reactions.

The Suzuki-Miyaura coupling reaction provides an effective method for creating the biphenyl (B1667301) backbone. For instance, a microwave-assisted Suzuki coupling of 4-bromo-2-chlorobenzoic acid with 3,5-dimethylphenylboronic acid has been reported as a key step in the synthesis of a more complex derivative. nih.gov This highlights the utility of this reaction in forming the C-C bond between the two aromatic rings. A general approach would involve coupling an aminophenylboronic acid derivative with a halo-3,5-dimethylbenzene, or vice versa, in the presence of a palladium catalyst. nih.govsumitomo-chem.co.jpmdpi.comacs.org

The Ullmann condensation is a classical copper-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.org In a typical Ullmann-type synthesis, an aniline (B41778) can be coupled with an aryl halide. wikipedia.org For the synthesis of this compound, this could involve the reaction of 3,5-dimethylaniline (B87155) with a suitable 4-haloaniline derivative in the presence of a copper catalyst, often at elevated temperatures. wikipedia.orgrroij.com

The Buchwald-Hartwig amination represents a more modern and highly efficient palladium-catalyzed method for C-N bond formation. rsc.orgcore.ac.ukresearchgate.netacs.org This reaction allows for the coupling of an amine with an aryl halide or triflate. The synthesis of this compound via this method would typically involve reacting 3,5-dimethylaniline with a 4-halo-N-protected aniline or a 4-halonitrobenzene followed by reduction. The versatility of the Buchwald-Hartwig amination allows for a broad range of substrates and functional group tolerance. rsc.orgresearchgate.net

Table 1: Comparison of Metal-Catalyzed Cross-Coupling Reactions for the Synthesis of this compound
ReactionCatalyst/MetalReactant 1Reactant 2Key Bond FormedGeneral Conditions
Suzuki-Miyaura CouplingPalladiumAminophenylboronic acid derivativeHalo-3,5-dimethylbenzeneCarbon-CarbonBase, often in a mixed solvent system. nih.govsumitomo-chem.co.jp
Ullmann CondensationCopper3,5-Dimethylaniline4-Haloaniline derivativeCarbon-NitrogenHigh temperatures, polar solvents. wikipedia.orgrroij.com
Buchwald-Hartwig AminationPalladium3,5-Dimethylaniline4-Halo-N-protected anilineCarbon-NitrogenBase, phosphine (B1218219) ligands. rsc.orgresearchgate.net

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) offers another route to synthesize this compound, particularly when one of the aromatic rings is activated by electron-withdrawing groups. acs.orgacs.org For example, a nitro-activated aryl halide can react with an aniline derivative. google.com The synthesis of this compound could be envisioned by reacting 3,5-dimethylaniline with a 4-halonitrobenzene, followed by the reduction of the nitro group to an amine. The efficiency of SNAr reactions is highly dependent on the nature of the leaving group and the electron-withdrawing substituents on the aromatic ring. thieme-connect.com

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for functionalizing aromatic rings. libretexts.org In the context of synthesizing this compound, an electrophilic aminating agent could theoretically be used to directly aminate 3,5-dimethylbiphenyl. However, this is often a less controlled and less common approach compared to cross-coupling and nucleophilic substitution methods. A more plausible EAS strategy involves the nitration of 3,5-dimethylbiphenyl to introduce a nitro group at the 4-position, followed by reduction to the corresponding amine. The regioselectivity of the nitration step would be a critical factor in this approach.

Reductive Amination and Related Transformations

Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia (B1221849) or primary amines. nih.govmasterorganicchemistry.comnih.gov While not a direct route to this compound from two aromatic precursors, it can be employed to synthesize related structures. For instance, if a suitable biphenyl ketone or aldehyde were available, it could undergo reductive amination to introduce the amine functionality. nih.govcam.ac.uk This method is particularly useful for producing secondary and tertiary amines. nih.gov

Functionalization and Derivatization of the Aniline Moiety

Once this compound is synthesized, the aniline nitrogen provides a reactive site for a variety of functionalization reactions. These modifications can be used to introduce new properties or to build more complex molecular architectures.

N-Substitution Reactions of this compound

The amino group of this compound can readily undergo N-substitution reactions, including acylation, alkylation, and sulfonamidation.

N-Acylation involves the reaction of the aniline with an acylating agent, such as an acid chloride or anhydride, to form an amide. For example, the reaction of 3,5-dimethylaniline with benzoyl chloride would yield N-(3,5-dimethylphenyl)benzamide. rsc.org This reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

N-Alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved by reacting the aniline with an alkyl halide. prepchem.com For instance, 3,4-(methylenedioxy)aniline (B81397) undergoes N-alkylation with cyclic secondary alkylamines. chemicalbook.in Another approach is reductive alkylation, where the aniline is reacted with an aldehyde or ketone in the presence of a reducing agent. nih.gov

N-Sulfonamidation results in the formation of a sulfonamide by reacting the aniline with a sulfonyl chloride. nih.gov This reaction is typically performed in the presence of a base. For example, reductive amination followed by sulfonylation with 3,4-dimethoxybenzesulfonyl chloride has been used to synthesize sulfonamide analogues. nih.gov

Table 2: N-Substitution Reactions of the Aniline Moiety
Reaction TypeReagentFunctional Group IntroducedProduct ClassGeneral Conditions
N-AcylationAcid chloride or anhydrideAcyl group (R-C=O)AmideBase (e.g., pyridine (B92270), triethylamine)
N-AlkylationAlkyl halide or aldehyde/ketone + reducing agentAlkyl group (R)Secondary or Tertiary AmineBase for alkyl halides; reducing agent (e.g., NaBH3CN) for reductive alkylation. masterorganicchemistry.com
N-SulfonamidationSulfonyl chloride (R-SO2Cl)Sulfonyl group (R-SO2)SulfonamideBase (e.g., pyridine)

Ring-Functionalization of the Aniline Ring

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. This reactivity allows for the introduction of various functional groups at the ortho and para positions relative to the amino group. However, since the para position is already substituted with the 3,5-dimethylphenyl group, substitutions primarily occur at the ortho positions.

Common functionalization reactions include halogenation and nitration. For instance, the bromination of anilines can be achieved using various brominating agents. lookchem.comnih.gov Nitration of aniline derivatives is also a well-established method to introduce a nitro group onto the aromatic ring. google.com The strong activating effect of the amino group can sometimes lead to over-reactivity or side reactions. To control the reactivity and achieve selective substitution, the amino group is often protected by acetylation to form an acetanilide. This acetamido group is still an ortho, para-director but its activating influence is significantly reduced, allowing for more controlled electrophilic substitution. libretexts.org Following the desired substitution, the acetyl group can be readily removed by hydrolysis to regenerate the aniline. libretexts.org

Formation of Schiff Bases and Imines from this compound Derivatives

The primary amino group of this compound and its derivatives readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases or imines. sci-hub.se This reaction is a cornerstone in the synthesis of various biologically active compounds and advanced materials.

For example, this compound can be reacted with various substituted aldehydes to yield the corresponding imine derivatives. beilstein-journals.orgiucr.org The reaction is typically carried out by refluxing equimolar amounts of the aniline and aldehyde in a suitable solvent like methanol. iucr.org The formation of the imine is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and the disappearance of the C=O signal from the starting aldehyde. beilstein-journals.org

These Schiff bases can serve as intermediates for further transformations. For instance, they can be used in cycloaddition reactions to create more complex heterocyclic systems. One such example is the synthesis of 1,2,3-triazole hybrids, where a Schiff base derived from 3,5-dimethylaniline is reacted with substituted azides in a "click" cycloaddition reaction. tandfonline.com

Here is a table summarizing examples of Schiff base formation:

Reactant 1Reactant 2ProductReference
N-propargylated isatin (B1672199)3,5-dimethylaniline3-((3,5-dimethylphenyl)imino)-1-(prop-2-yn-1-yl)indolin-2-one tandfonline.com
4-hydroxy-3-methoxy-2-nitrobenzaldehyde3,5-dimethylaniline(E)-4-[(3,5-Dimethylphenyl)iminomethyl]-2-methoxy-3-nitrophenol iucr.org
Benzaldehyde3,5-dimethylanilineN-Benzyliden-3,5-dimethylaniline beilstein-journals.org

Functionalization and Derivatization of the 3,5-Dimethylphenyl Moiety

The 3,5-dimethylphenyl ring of this compound offers additional sites for functionalization, allowing for the synthesis of even more complex and diverse derivatives.

While the aniline ring is more activated towards electrophilic substitution, reactions can also be directed to the 3,5-dimethylphenyl ring under specific conditions. The two methyl groups on this ring are ortho, para-directing. Given that the para position is occupied by the aniline group, electrophilic attack would be directed to the ortho positions (C2, C6) or the remaining para position (C4) relative to the methyl groups.

For instance, electrophilic substitution reactions can be performed on the aromatic ring. smolecule.com The specific conditions of the reaction, such as the choice of reagent and catalyst, can influence the regioselectivity of the substitution.

Organometallic reagents provide a powerful tool for the targeted functionalization of aromatic rings. Reactions such as lithium-halogen exchange and cross-coupling reactions enable the introduction of a wide variety of substituents. nsf.gov For example, an aryl halide derivative of this compound could be converted to an organolithium or organomagnesium (Grignard) reagent, which can then react with various electrophiles.

Furthermore, transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are invaluable for forming new carbon-carbon bonds. These reactions typically involve the coupling of an organoboron or organotin reagent with an aryl halide in the presence of a palladium catalyst. This methodology allows for the precise and efficient construction of complex molecular architectures.

Electrophilic Aromatic Substitution on the Dimethylphenyl Ring

Synthesis of Complex Architectures Incorporating this compound Substructures

The versatility of this compound as a building block is demonstrated by its integration into a variety of complex heterocyclic systems.

The amino group of this compound is a key functional handle for the construction of nitrogen-containing heterocycles. For example, it can be used in the synthesis of 1,3,5-triazines. The synthesis often starts with cyanuric chloride, a trichloro-1,3,5-triazine, where the chlorine atoms can be sequentially substituted by nucleophiles. google.com By reacting cyanuric chloride with this compound, one of the chlorine atoms can be replaced. troindia.innih.gov Further reactions with other amines or nucleophiles can lead to the formation of asymmetrically substituted triazines. nih.gov

The synthesis of thiazole (B1198619) derivatives can also be accomplished using this compound. The Hantzsch thiazole synthesis, for instance, involves the condensation of a thiourea (B124793) with an α-haloketone. nih.gov By using a thiourea derived from this compound, this scaffold can be incorporated into the final thiazole ring system. google.comnih.gov

Phenanthroimidazoles, a class of compounds with interesting photophysical properties, can also be synthesized using this compound. The synthesis typically involves the condensation of a phenanthrene-9,10-dione with an aldehyde and an aniline derivative in the presence of an acid catalyst. sci-hub.cat

The following table lists some of the heterocyclic systems synthesized from this compound:

Heterocyclic SystemSynthetic ApproachReference
1,3,5-TriazinesNucleophilic substitution on cyanuric chloride google.comtroindia.innih.gov
ThiazolesHantzsch thiazole synthesis google.comnih.gov
PhenanthroimidazolesCondensation of phenanthrene-9,10-dione, aldehyde, and aniline sci-hub.cat
1,2,3-TriazolesClick cycloaddition of a Schiff base with azides tandfonline.com

Polymerization and Macromolecular Incorporations

The incorporation of this compound into polymeric structures is a key strategy for creating high-performance materials. This amine can be used as a monomer or a precursor to monomers for various polymerization reactions, leading to polymers with enhanced thermal stability, solubility, and specific electronic or optical properties.

One significant application is in the synthesis of polyimides . These polymers are known for their excellent thermal and chemical resistance. Novel diamine monomers, such as bis(4-amino-3,5-dimethylphenyl)-3-pyridyl methane, have been synthesized and subsequently polymerized to create a series of aromatic polyimides. These polymers exhibit high glass transition temperatures (Tg) ranging from 249–317°C and significant thermal stability, with 10% weight loss occurring at temperatures between 474–564°C in a nitrogen atmosphere. tandfonline.com The resulting polyimides also demonstrate good solubility in various organic solvents and possess low dielectric constants, making them suitable for applications in microelectronics. tandfonline.com

Another class of polymers benefiting from the incorporation of this compound derivatives are polyamides . For instance, new polyamides have been prepared from diamines like bis[4-(2-trifluoromethyl-4-aminophenoxy)phenyl] diphenylmethane, which incorporate related structural motifs. These polyamides exhibit outstanding solubility and excellent thermal stability, with 10% weight loss temperatures around 500°C. colab.ws

The bulky nature of the 3,5-dimethylphenyl group can be strategically utilized in catalysts for polymerization. For example, bulky aryl α-diimine nickel(II) complexes, which can be synthesized from derivatives of 2,6-disubstituted anilines like 2,6-dimethylaniline, are effective catalysts for ethylene (B1197577) polymerization. researchgate.net The substitution pattern on the aniline moiety is crucial for controlling the properties of the resulting polyethylene. researchgate.net

Table 1: Properties of Polymers Incorporating this compound Derivatives

Polymer TypeMonomer/PrecursorKey PropertiesPotential Applications
Aromatic Polyimidesbis(4-amino-3,5-dimethylphenyl)-3-pyridyl methaneTg: 249–317°C, T10: 474–564°C (N2), Good solubility, Low dielectric constantMicroelectronics, High-performance films
Polyamidesbis[4-(2-trifluoromethyl-4-aminophenoxy)phenyl] diphenylmethaneHigh solubility, T10: ~500°CAdvanced composites, Heat-resistant fibers
Polyethylene(Catalyzed by Ni(II) complexes derived from 2,6-disubstituted anilines)Controllable branching and molecular weightSpecialty plastics

Multi-component Reactions Utilizing this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying procedures. this compound and its parent compound, 3,5-dimethylaniline, are valuable components in various MCRs.

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. nih.govcsic.esresearchgate.nettechniques-ingenieur.frnih.gov The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. researchgate.netnih.gov The Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield α-acyloxy amides. researchgate.netnih.gov While direct examples utilizing this compound are not extensively detailed, the closely related 3,5-dimethylaniline is a viable amine component. These reactions are known for their broad substrate scope and functional group tolerance. nih.govcsic.es Interrupted versions of these reactions have also been developed, leading to novel peptide-like frameworks. nih.gov

Another significant MCR is the Biginelli reaction , a one-pot synthesis involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea. ajgreenchem.com This reaction has been employed in the green synthesis of 4-(4-hydroxy-3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (THPM), demonstrating the utility of the substituted phenyl motif in constructing heterocyclic compounds. ajgreenchem.com

Furthermore, one-pot, three-component reactions involving aniline derivatives, cyanoamide, and triethyl orthoformate have been developed for the efficient synthesis of N′-aryl-N-cyanoformamidines, which are precursors to various commercial products. arabjchem.org For example, N′-(3,4-dimethylphenyl)-N-cyanoformamidine has been synthesized in high yield using this method. arabjchem.org

Table 2: Examples of Multi-component Reactions with Related Anilines

Reaction NameReactantsProduct TypeKey Features
Ugi ReactionAldehyde, Amine (e.g., 3,5-dimethylaniline), Carboxylic Acid, Isocyanideα-Acylamino amidesHigh atom economy, convergent synthesis. researchgate.netnih.gov
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy amidesFirst isocyanide-based MCR, useful in combinatorial chemistry. researchgate.netnih.gov
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinonesSolvent-free conditions possible, green synthesis. ajgreenchem.com
Cyanoformamidine SynthesisAniline derivative, Cyanoamide, Triethyl orthoformateN′-Aryl-N-cyanoformamidinesHigh yields, one-pot procedure. arabjchem.org

Green Chemistry Principles in the Synthesis of this compound Derivatives

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov These principles are increasingly being applied to the synthesis of this compound and its derivatives to create more sustainable and environmentally friendly methods.

Key green chemistry principles include maximizing atom economy , using safer solvents and reagents, and designing energy-efficient processes. acs.org For instance, the aforementioned multi-component reactions like the Biginelli and Ugi reactions are inherently greener as they often exhibit high atom economy and reduce the number of synthetic steps and purification processes. ajgreenchem.com

The use of water as a solvent is a significant green chemistry approach. nih.gov A simple and environmentally friendly method for synthesizing N-phenylanthranilic acid derivatives involves the copper acetate-catalyzed reaction of o-halobenzoic acids with anilines in water. researchgate.net Similarly, a mild and efficient synthesis of N-substituted ureas has been developed using the nucleophilic addition of amines to potassium isocyanate in water, avoiding the need for organic co-solvents and simplifying purification. rsc.org

Solvent-free reaction conditions represent another advancement in green synthesis. The Biginelli reaction for producing dihydropyrimidinone derivatives can be carried out under solvent-free conditions, often with catalytic amounts of reagents like cerium(III) chloride, leading to high yields and short reaction times. ajgreenchem.comnih.gov

The development of greener synthetic routes for key chemical intermediates is also a major focus. For example, a new process for producing 4-aminodiphenylamine (4-ADPA), a related diarylamine, utilizes a base-promoted direct coupling of aniline and nitrobenzene (B124822). This method significantly reduces waste compared to traditional routes involving chlorination. epa.gov While not directly involving this compound, this illustrates a trend towards cleaner production methods for this class of compounds.

Table 3: Application of Green Chemistry Principles in Synthesizing Aniline Derivatives

Green Chemistry PrincipleSynthetic ApplicationAdvantages
High Atom Economy Multi-component reactions (e.g., Biginelli, Ugi)Reduced waste, fewer synthetic steps.
Use of Safer Solvents Synthesis of N-phenylanthranilic acids and N-substituted ureas in waterEnvironmentally benign, simplified workup. researchgate.netrsc.org
Solvent-Free Conditions Biginelli cyclocondensation reactionReduced solvent waste, often faster reactions, high yields. ajgreenchem.comnih.gov
Designing Safer Chemicals/Processes Direct coupling of aniline and nitrobenzene for 4-ADPAElimination of hazardous reagents (e.g., chlorine), dramatic waste reduction. epa.gov

Advanced Spectroscopic and Structural Characterization Techniques for 4 3,5 Dimethylphenyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the connectivity and chemical environment of atoms. For 4-(3,5-Dimethylphenyl)aniline and its derivatives, ¹H, ¹³C, and various two-dimensional NMR methods are employed to assign the structure unambiguously.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals are expected for the aromatic protons, the methyl group protons, and the amine (N-H) proton.

The aromatic protons on the two phenyl rings typically appear in the chemical shift range of δ 6.5–8.5 ppm. vulcanchem.com The specific splitting patterns and coupling constants depend on the substitution pattern of the derivative. The protons on the 3,5-dimethylphenyl ring often show characteristic singlet or meta-coupled signals. For instance, in N-(3,5-dimethylphenyl)benzamide, the aromatic protons are observed in the multiplet region. rsc.org In 2-(5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)aniline, the protons of the dimethylphenyl group appear as distinct singlets. tandfonline.com

The six protons of the two methyl groups on the 3,5-dimethylphenyl moiety typically resonate as a sharp singlet in the upfield region, generally around δ 2.0–2.5 ppm. vulcanchem.com For example, in 6-(3,5-dimethylphenyl)-1,6-naphthyridin-5(6H)-one, the methyl protons give a signal at δ 2.12 ppm. doi.org The amine (N-H) proton signal is often a broad singlet, and its chemical shift can vary significantly (e.g., δ 3.5-10.0 ppm) depending on the solvent, concentration, and temperature, as well as the electronic nature of the derivative. vulcanchem.comijpsr.com In N-(aryl)-amides, this N-H proton signal is often observed. iucr.org

Table 1: Representative ¹H NMR Data for this compound Derivatives | Derivative Name | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | | :--- | :--- | :--- | :--- | | N-(3,5-Dimethylphenyl)benzamide rsc.org | - | Aromatic-H | 7.25-7.53 (m) | | 6-(3,5-dimethylphenyl)-1,6-naphthyridin-5(6H)-one doi.org | CDCl₃ | Aromatic-H | 7.05-7.46 (m) | | | | CH₃ | 2.12 (s) | | 2-(5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)aniline tandfonline.com | DMSO | Aromatic-H | 6.70-7.78 (m) | | | CH₃ | Not specified | Not specified | | | NH₂ | 6.70 (s) | Not specified | | N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide vulcanchem.com | - | Aromatic-H | 6.5-8.5 (m) | | | CH₃ | 2.0-2.5 (s) | | | NH | 9.0-10.0 (s) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The aromatic carbons in derivatives of this compound typically resonate in the δ 115–145 ppm region. vulcanchem.com The specific shifts are influenced by the substituents on the rings. The quaternary carbons (to which the other phenyl ring or methyl groups are attached) can be distinguished from the protonated aromatic carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

The methyl carbons give rise to signals in the upfield region of the spectrum, typically around δ 15–25 ppm. vulcanchem.com For example, the methyl carbons in 6-(3,5-dimethylphenyl)-1,6-naphthyridin-5(6H)-one appear at δ 21.20 ppm. doi.org The carbon attached to fluorine in N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide is predicted to appear as a doublet due to C-F coupling at approximately δ 160-165 ppm. vulcanchem.com

Table 2: Representative ¹³C NMR Data for this compound Derivatives | Derivative Name | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) | | :--- | :--- | :--- | :--- | | 6-(3,5-dimethylphenyl)-1,6-naphthyridin-5(6H)-one doi.org | CDCl₃ | Aromatic-C | 107.65-154.47 | | | CH₃ | 21.20 | | 2-(5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)aniline tandfonline.com | DMSO | Aromatic-C | 104.3-163.6 | | | CH₃ | 21.1 | | N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide vulcanchem.com | - | Aromatic-C | 115-145 | | | C-F | 160-165 (d) | | | CH₃ | 15-25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing definitive structural assignments by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For a derivative of this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within each ring system. mpg.de

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). mpg.de It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. For example, it would directly link the aromatic proton signals to their corresponding carbon signals.

These 2D NMR techniques, when used in combination, provide a robust and unambiguous method for the complete structural characterization of this compound and its complex derivatives. mpg.de

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, key IR absorption bands confirm the presence of the amine group and the aromatic rings.

N-H Stretching: The N-H bond of the secondary amine typically shows a characteristic stretching vibration in the region of 3200–3500 cm⁻¹. ijpsr.com For example, in N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide, this band is expected between 3250-3300 cm⁻¹. vulcanchem.com

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are generally observed just above 3000 cm⁻¹, often in the 3000–3100 cm⁻¹ range. vulcanchem.com

C=C Stretching: Aromatic ring carbon-carbon double bond stretching vibrations appear as a series of bands in the 1450–1600 cm⁻¹ region. neliti.com

Other Functional Groups: In derivatives, other strong bands will be present. For instance, amide derivatives show a strong carbonyl (C=O) stretching band around 1650 cm⁻¹. Sulfonamide derivatives exhibit characteristic strong asymmetric and symmetric stretching bands for the S=O group at approximately 1320-1350 cm⁻¹ and 1140-1170 cm⁻¹, respectively. vulcanchem.com

Table 3: Key IR Absorption Bands for Derivatives of this compound

Derivative Type Functional Group Typical Wavenumber (cm⁻¹)
General Aromatic Amine Aromatic C-H Stretch 3000 - 3100 vulcanchem.com
N-H Stretch 3200 - 3500 ijpsr.com
Aromatic C=C Stretch 1450 - 1600 neliti.com
Amide Derivative C=O Stretch ~1650
Sulfonamide Derivative S=O Asymmetric Stretch 1320 - 1350 vulcanchem.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular formula (C₁₄H₁₅N). In derivatives, the molecular ion peak confirms the successful synthesis. For example, in N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide (C₁₅H₁₆FNO₂S), the expected molecular ion peak is at m/z 293. vulcanchem.com Similarly, the mass spectrum for 6-(3,5-dimethylphenyl)-1,6-naphthyridin-5(6H)-one shows the [M+H]⁺ ion at m/z 251.2, confirming its molecular formula of C₁₆H₁₄N₂O. doi.org

The fragmentation patterns often involve cleavage of the bonds connecting the two aromatic rings or loss of small, stable molecules (like SO₂ in sulfonamides), providing further evidence for the proposed structure. vulcanchem.com

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.

Numerous crystal structures of derivatives of this compound have been reported, providing valuable insights into their molecular geometry. For example, the crystal structure of 4-Chloro-N-(3,5-dimethylphenyl)benzamide (C₁₅H₁₄ClNO) was determined to be in the monoclinic crystal system with the space group P2₁/c. iucr.org In this structure, the angle between the benzoyl and aniline (B41778) rings is 11.5(1)°. iucr.org The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, which form infinite chains. iucr.org

Another example, (E)-4-[(3,5-Dimethylphenyl)iminomethyl]-2-methoxy-3-nitrophenol (C₁₆H₁₆N₂O₄), also crystallizes in the monoclinic P2₁/c space group. iucr.org The dihedral angle between its two benzene (B151609) rings is 2.17(9)°. iucr.org In sulfonamide derivatives, the C–SO₂–NH–C torsion angle is a key conformational feature, often found to be between 65° and 75°. vulcanchem.com These crystallographic studies provide unequivocal proof of the molecular structure and offer detailed information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. iucr.org

Table 4: Representative Crystal Data for this compound Derivatives

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) Ref.
4-Chloro-N-(3,5-dimethylphenyl)benzamide C₁₅H₁₄ClNO Monoclinic P2₁/c 14.2763(7) 10.7038(6) 9.5245(4) 108.087(5) iucr.org
(E)-4-[(3,5-Dimethylphenyl)iminomethyl]-2-methoxy-3-nitrophenol C₁₆H₁₆N₂O₄ Monoclinic P2₁/c 8.616(9) 9.690(11) 18.29(2) 97.631(11) iucr.org

Table of Mentioned Compounds

Compound Name
This compound
N-(3,5-Dimethylphenyl)benzamide
2-(5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)aniline
6-(3,5-Dimethylphenyl)-1,6-naphthyridin-5(6H)-one
N-(3,5-dimethylphenyl)-4-fluoro-3-methylbenzenesulfonamide
4-Chloro-N-(3,5-dimethylphenyl)benzamide
(E)-4-[(3,5-Dimethylphenyl)iminomethyl]-2-methoxy-3-nitrophenol
4-Chloro-N-(3,5-dimethylphenyl)-benzenesulfonamide
4-Hydroxyphenylacetic acid
Thionyl chloride
Oxalyl chloride
Triethylamine
3,5-dimethylaniline (B87155)

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in characterizing various derivatives of this compound, providing detailed insights into their molecular geometry, bond lengths, and bond angles.

For instance, the crystal structure of 4-Chloro-N-(3,5-dimethylphenyl)benzamide , a derivative, was determined to be monoclinic with the space group P2/c. researchgate.net The analysis revealed that the amide group is not coplanar with the benzoyl and aniline rings, exhibiting dihedral angles of 15.8 (2)° and 27.2 (2)°, respectively. researchgate.netnih.gov The angle between the benzoyl and aniline rings themselves is 11.5 (1)°. researchgate.netnih.gov

In another example, (E)-4-[(3,5-Dimethylphenyl)iminomethyl]-2-methoxy-3-nitrophenol , the molecule adopts an E configuration around the C=N double bond. iucr.org The dihedral angle between the two benzene rings in this compound is a mere 2.17 (9)°. iucr.org

The crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate is notable for having two independent molecules (A and B) in its asymmetric unit. iucr.org In molecule A, the dimethylphenyl and phenyl rings are inclined to the central carbamate (B1207046) group by 27.71 (13)° and 71.70 (4)°, respectively, and to each other by 84.53 (13)°. iucr.org Similar non-coplanarity is observed in molecule B. iucr.org

The examination of (E)-2-(((3,4-dichlorophenyl)imino)methyl)phenol (DC2H) and (E)-4-(((2,4-dimethylphenyl)imino)methyl)phenol (DM4H) through SC-XRD has also been reported, confirming their molecular structures. scienceopen.com Furthermore, SC-XRD has been used to confirm the structures of various other derivatives, including those of 2,2'-bipyridine (B1663995) containing aromatic amine moieties and 5-arylimino-1,3,4-thiadiazole derivatives. mdpi.comresearchgate.net

The crystallographic data for several derivatives are summarized in the interactive table below.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
4-Chloro-N-(3,5-dimethylphenyl)benzamide researchgate.netnih.govC₁₅H₁₄ClNOMonoclinicP2/c14.2763 (7)10.7038 (6)9.5245 (4)108.087 (5)1383.52 (12)4
(E)-4-[(3,5-Dimethylphenyl)iminomethyl]-2-methoxy-3-nitrophenol iucr.orgC₁₆H₁₆N₂O₄MonoclinicP2₁/c8.616 (9)9.690 (11)18.29 (2)97.631 (11)1513 (3)4

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the crystal structure of 4-Chloro-N-(3,5-dimethylphenyl)benzamide , the molecules are linked into infinite chains along the c-axis by classical N—H⋯O hydrogen bonds. researchgate.netnih.gov This directional interaction plays a significant role in the supramolecular assembly.

For (E)-4-[(3,5-Dimethylphenyl)iminomethyl]-2-methoxy-3-nitrophenol , the crystal packing is stabilized by O—H⋯N hydrogen bonds, which form chains along the b-axis. iucr.org Additionally, π–π stacking interactions are observed between inversion-related molecules, with a ring centroid–centroid distance of 3.876 (4) Å and an interplanar spacing of 3.479 (5) Å. iucr.org

The crystal packing of phenyl N-(3,5-dimethylphenyl)carbamate features π–π stacking interactions. iucr.org Specifically, the C1–C6 rings of molecule A exhibit a centroid-to-centroid distance of 3.738 (2) Å, while the C16–C21 rings of molecule B have a corresponding distance of 3.606 (1) Å. iucr.org

A derivative of dimethylaniline, 4-{2,2-dichloro-1-[(E)-(2,4-dichlorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline , forms layers parallel to the (100) plane through C—H···π and face-to-face π-π stacking interactions, with centroid-to-centroid distances of 4.0538 (17) and 4.0537 (17) Å. chemprob.org These layers are further stabilized by van der Waals forces. chemprob.org Hirshfeld surface analysis revealed that Cl···H/H···Cl, H···H, and C···H/H···C contacts are the most significant contributors to the crystal packing. chemprob.org

The study of 2-bromo-4,6-dimethylaniline , a derivative of 2,4-dimethylaniline, revealed hydrogen-bonded chains and Type I halogen–halogen interactions in its crystal structure. iucr.org In contrast, N,N′-bis(2,4-dimethylphenyl)piperazine does not exhibit these features. iucr.org

These examples highlight the diverse ways in which intermolecular forces direct the assembly of this compound derivatives in the solid state.

CompoundIntermolecular Interaction TypeKey Distances/Angles
4-Chloro-N-(3,5-dimethylphenyl)benzamide researchgate.netnih.govN—H⋯O hydrogen bondsForms infinite chains along the c-axis
(E)-4-[(3,5-Dimethylphenyl)iminomethyl]-2-methoxy-3-nitrophenol iucr.orgO—H⋯N hydrogen bonds, π–π stackingCentroid–centroid distance: 3.876 (4) Å
Phenyl N-(3,5-dimethylphenyl)carbamate iucr.orgπ–π stackingCentroid–centroid distances: 3.738 (2) Å and 3.606 (1) Å
4-{2,2-dichloro-1-[(E)-(2,4-dichlorophenyl)diazenyl]ethenyl}-N,N-dimethylaniline chemprob.orgC—H···π, π-π stacking, van der WaalsCentroid–centroid distances: 4.0538 (17) Å and 4.0537 (17) Å

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure.

Studies on aniline and its derivatives, including N,N-dimethylaniline and 3,5-dimethylaniline, have utilized UV-Vis spectroscopy to probe their excited states. hw.ac.uk For instance, the UV-Vis spectrum of a decomposed solution of a diazonium salt derived from aniline showed a peak at 276 nm, attributed to the formation of (4-aminophenyl)(phenyl)amide. researchgate.net

The photophysical properties of 4-(9-Anthryl)-N,N'-dimethylaniline (ADMA) have been extensively studied using transient absorption spectroscopy. Upon excitation, ADMA can form a locally excited (LE) state or undergo photoinduced charge separation to form a charge-transfer (CT) state. In polar solvents like acetonitrile, the transient spectra are dominated by the absorption bands of the dimethylaniline cation radical and the anthracene (B1667546) anion radical, indicating ultrafast charge separation. In less polar solvents, the initial spectra show characteristics of the LE state, which then evolves into the CT state over time.

For a series of 1,4-dihydropyridine (B1200194) derivatives, including one synthesized from 1-(3,5-Dimethylphenyl)-1,4-dihydropyridine-3,5-diyl)bis(phenylmethanone) , the absorption spectra were recorded in acetonitrile. thieme-connect.com These compounds typically exhibit absorption maxima in the UV-Vis region, which are influenced by the substituents on the dihydropyridine (B1217469) ring. thieme-connect.com

The UV-Vis absorption spectra of certain boron-containing derivatives of 4-(dimesitylboryl)-3,5-dimethylaniline feature a relatively sharp absorption band near 280 nm and a broader band around 350 nm. researchgate.net These compounds are also fluorescent, with emission maxima around 500-512 nm. researchgate.net

Compound/Derivative ClassSolventAbsorption Maxima (λmax, nm)Reference
Decomposed diazonium salt of anilineAqueous PF-68276 researchgate.net
4-(Dimesitylboryl)-3,5-dimethylaniline derivativesChloroform~280, ~350 researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It is a common method for assessing the thermal stability of materials.

In a study on polyaniline nanofibers, TGA was performed on a derivative of this compound, denoted as derivative 4, and a polyaniline composite. rsc.org The analysis was carried out at a heating rate of 100°C/min under a nitrogen atmosphere to evaluate their thermal decomposition behavior. rsc.org

The thermal stability of N-(3,5-dimethylphenyl)-N-methylformamide has been predicted based on TGA of similar formamides, with an estimated decomposition temperature above 150°C. vulcanchem.com

Complexes of a Schiff base derived from 4-bromo-2,6-dimethylaniline (B44771) with transition metal ions have also been characterized by TGA to determine their thermal stability. impactfactor.org

These examples demonstrate the application of TGA in assessing the thermal decomposition profiles of various compounds related to this compound, which is crucial for understanding their potential applications at elevated temperatures.

Computational and Theoretical Chemistry Studies of 4 3,5 Dimethylphenyl Aniline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecular systems. For 4-(3,5-Dimethylphenyl)aniline, DFT calculations provide valuable insights into its geometry, spectroscopic characteristics, and electronic behavior.

Geometry Optimization and Conformational Analysis

Geometry optimization of this compound using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, is crucial for determining the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy structure on the potential energy surface. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. doi.org

Conformational analysis reveals the different spatial arrangements of the molecule, or conformers, that can exist due to rotation around single bonds. For biphenyl (B1667301) systems like this compound, the dihedral angle between the two phenyl rings is a key parameter. This angle is influenced by the steric hindrance of the dimethylphenyl group and the electronic effects of the aniline (B41778) moiety. Studies on similar systems have shown that the presence of substituents can lead to non-planar geometries. doi.org For instance, in a related compound, a dihedral angle of 82.85° was observed, indicating significant non-planarity. doi.org

Table 1: Selected Optimized Geometrical Parameters for a Related Cyclobutane Derivative researchgate.net

ParameterBond Length (Å)Bond Angle (°)
C-C (cyclobutane)1.556 (average)-
C-C-C (cyclobutane)-88.66 (average)

This table presents data for a different molecule containing a dimethylphenyl group to illustrate typical computational results.

Vibrational Frequencies and Spectroscopic Correlation

DFT calculations are instrumental in predicting the vibrational frequencies of this compound, which correspond to the absorption bands observed in its infrared (IR) and Raman spectra. Theoretical vibrational analysis helps in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.netacs.org

The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for the approximations inherent in the theoretical methods and the anharmonicity of real molecular vibrations. researchgate.net For example, C-H stretching vibrations in aromatic compounds are typically observed in the 3100-3000 cm⁻¹ region. acs.org The N-H stretching frequencies in aniline derivatives are sensitive to hydrogen bonding and are typically found in the range of 3500-3300 cm⁻¹. dergipark.org.tr

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound acs.org

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C-H stretching3093, 30553093, 3058
CH₃ asymmetric stretching29942996
CH₃ symmetric stretching29722975
CH₂ asymmetric stretching29162914
CH₂ symmetric stretching28952895

Note: This data is for a different molecule and serves as an illustrative example of the correlation between experimental and theoretical vibrational spectra.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (FMO))

The electronic properties of this compound can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. mdpi.comresearchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. researchgate.net For instance, in a study of a related compound, the HOMO-LUMO energy gap was found to be 1.4534 eV for the alpha spin and 3.9367 eV for the beta spin, providing insights into its electronic behavior. doi.org The distribution of the HOMO and LUMO across the molecule reveals the regions most likely to be involved in electron donation and acceptance during chemical reactions. iucr.org

Table 3: Frontier Molecular Orbital Energies and Energy Gap for Related Compounds mdpi.com

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)
5a-5.78-2.063.72
5b-5.69-1.973.72
5c-5.62-1.903.72
5d-5.75-2.033.72
6a-5.65-1.933.72
6b-5.59-1.873.72
6c-5.53-1.813.72
6d-5.61-1.893.72

This table shows FMO data for a series of different aniline derivatives to exemplify the type of information obtained from these calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP map displays different potential values on the molecular surface using a color scale. Red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas denote regions of neutral potential. researchgate.net

For molecules containing amine groups, the nitrogen atom is often a site of negative potential, making it a likely center for electrophilic interaction. doi.orgresearchgate.net In a study of a compound with a C=O group, the MEP analysis revealed that the oxygen atom exhibited the highest negative electrostatic potential, indicating its nucleophilic nature. doi.org

Molecular Dynamics Simulations and Conformational Landscape

For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt in solution or other environments. By analyzing the simulation trajectory, one can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in biological systems or materials science applications. mdpi.com For example, MD simulations have been used to assess the stability of ligand-protein complexes, providing insights into the binding process. doi.orgtandfonline.com

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of the reactivity and stability of a molecule. researchgate.netmdpi.com These descriptors are based on the energies of the frontier molecular orbitals and include:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

These descriptors are valuable for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions. researchgate.netmdpi.com A lower chemical hardness and higher softness are generally associated with greater reactivity. researchgate.net

Table 4: Calculated Quantum Chemical Descriptors for a Related Compound

DescriptorFormulaValue
Ionization Potential (I)-EHOMO[Value not available in search results]
Electron Affinity (A)-ELUMO[Value not available in search results]
Chemical Hardness (η)(I - A) / 2[Value not available in search results]
Chemical Softness (S)1 / η[Value not available in search results]
Electronegativity (χ)(I + A) / 2[Value not available in search results]
Electrophilicity Index (ω)χ² / 2η[Value not available in search results]

Specific values for this compound are not available in the provided search results, but the table illustrates the types of descriptors that can be calculated.

Non-Linear Optical (NLO) Properties Theoretical Prediction

The investigation of non-linear optical (NLO) properties through computational methods is crucial for identifying materials with potential applications in optoelectronics, such as laser frequency modulation and optical data storage. acs.org Organic molecules, particularly donor-π-acceptor systems, have garnered significant attention for their NLO capabilities, which often surpass those of inorganic materials. acs.orgresearchgate.net Theoretical predictions, primarily using Density Functional Theory (DFT), are instrumental in calculating key NLO parameters like electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.netresearchgate.net

In systems related to this compound, the arrangement of electron-donating and electron-accepting groups is paramount. For instance, in aniline-based amides, phenyl rings act as electron donors, and the presence of additional electron-donating groups can enhance the first hyperpolarizability (βo) values by increasing electron mobility. mdpi.com Conversely, electron-withdrawing groups can diminish the NLO response. mdpi.com Ab initio quantum-mechanical calculations, such as the finite field second-order Møller-Plesset perturbation theory, have been used to compute the μ and β values for derivatives like (E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline, suggesting that these compounds exhibit microscopic second-order NLO behavior. researchgate.net

The third-order NLO susceptibility (χ(3)) is another critical parameter evaluated using techniques like the Z-scan method and correlated with DFT calculations. bohrium.com Studies on various aniline derivatives demonstrate that their NLO properties can be systematically explored. mdpi.commdpi.com For example, DFT investigations on (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogues have been performed to understand their structural and NLO characteristics. mdpi.com The calculated average static third-order polarizability (γ) for some unsymmetrical acyl thiourea (B124793) derivatives was found to be significant, with one compound showing a γ amplitude 3.77 times larger than another, attributed to superior charge-transfer characteristics. acs.org Such computational screenings help in the rational design of new NLO materials. acs.org

Table 1: Theoretical NLO Properties of Related Aniline Derivatives This table presents representative data from computational studies on compounds structurally related to this compound, illustrating the types of parameters calculated.

Compound/System Method Calculated Parameter Value Reference
(E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline Ab initio (MP2) First Hyperpolarizability (β) Non-zero value predicted researchgate.net
Aniline-based amides (general) DFT First Hyperpolarizability (βo) Increases with electron-donating groups mdpi.com
Unsymmetrical Acyl Thiourea (MBTB) DFT Average static γ amplitude 102.91 × 10⁻³⁶ esu acs.org

In-Silico Molecular Docking and Interaction Predictions

Molecular docking is a computational technique used extensively in drug design to predict the binding interactions between a small molecule (ligand) and a macromolecule, typically a protein receptor. neliti.com This method helps in understanding the binding affinity and orientation of the ligand within the active site of the target, providing insights that can guide the development of more potent therapeutic agents. neliti.comopastpublishers.com Numerous studies have employed in-silico docking for aniline derivatives to explore their potential as inhibitors for various biological targets. opastpublishers.comtojqi.netasianpubs.org

In a study focused on developing novel antiviral agents, derivatives of 3-((3,5-dimethylphenyl)imino)-1-((1-substituted-1H-1,2,3-triazol-4-yl)methyl)indolin-2-one were synthesized and evaluated. tandfonline.com The synthetic route involved the condensation of N-propargylated isatin (B1672199) with 3,5-dimethylaniline (B87155). tandfonline.com Molecular docking and dynamics simulations were then used to confirm the stability and favorable pharmacokinetic properties of the lead compounds, highlighting their potential for further development. tandfonline.com

Docking studies on other aniline derivatives have shown significant binding interactions with various receptors. For instance, substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives were evaluated as potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. chemmethod.com These derivatives exhibited docking scores ranging from -8.5 to -9.6 kcal/mol, which were superior to the standard drug Anagliptin (-7.6 kcal/mol), indicating a strong potential to inhibit the enzyme. chemmethod.comchemmethod.com The most promising compound, ST-24, showed a binding free energy of -9.6 kcal/mol and formed seven hydrogen bonds with key amino acid residues in the DPP-IV active site. chemmethod.com Similarly, phthalimide (B116566) derivatives bearing amino acid conjugated anilines were docked against the gamma-aminobutyric acid (GABA)A receptor, a target for antiepileptic drugs. nih.gov The results were in good agreement with experimental data, with the most active compound showing the lowest binding energy and the strongest interactions with the receptor's active site. nih.gov These examples underscore the power of in-silico predictions in rational drug design, where the structural features of compounds like this compound can be incorporated into novel therapeutic candidates.

Table 2: Predicted Binding Affinities for Related Aniline Derivatives from Molecular Docking Studies This table provides examples of binding energies and target proteins for various aniline derivatives as determined by in-silico molecular docking.

Compound Series Target Protein (PDB ID) Range of Binding Scores (kcal/mol) Notable Interactions Reference
((Substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives DPP-IV (3WQH) -8.5 to -9.6 Hydrogen bonds with Arg358, Ser630, Tyr666 chemmethod.comchemmethod.com
Monoazaphenothiazine aniline derivatives Glucosamine-6-phosphate synthase (2VF5) up to -11.51 Strong binding interactions with drug receptors opastpublishers.com
Phthalimide-phenylalanine-aniline conjugates GABAA Receptor Lowest binding energy for most active compound Interactions with the GABAA active site nih.gov

Solvent Effects and Environmental Influence on Electronic Properties

The electronic properties and spectral behavior of molecules can be significantly influenced by the surrounding solvent environment. dergipark.org.tr This phenomenon, known as solvatochromism, refers to the change in the position, and sometimes intensity, of UV-visible absorption bands of a solute when the polarity of the solvent is changed. mdpi.com Such shifts can be either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. researchgate.net These changes arise from differential solvation of the ground and excited states of the solute molecule due to solute-solvent interactions, which can range from non-specific (e.g., dipole-dipole) to specific (e.g., hydrogen bonding). mdpi.comresearchgate.net

For aniline derivatives, the solvatochromic behavior is often pronounced due to changes in their electronic distribution upon excitation. A study on a benzylidene aniline Schiff base derivative revealed both positive (bathochromic) and negative (hypsochromic) solvatochromism. nih.gov The reversal in solvatochromism was explained by a change in the dominant solvent effects: in non-polar and polar-aprotic solvents, the hydrogen bond acceptor ability and polarizability of the solvent were key, whereas in polar-protic solvents, the hydrogen bond donor ability was dominant. mdpi.comnih.gov This dependence is often analyzed using multiparametric solvatochromic models. mdpi.com

Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), complement experimental findings by predicting how solvent polarity affects molecular properties. dergipark.org.tr These calculations can determine the influence of the solvent on the molecule's geometry, dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). dergipark.org.tr For instance, a computational investigation on a secnidazole (B1681708) molecule showed that its bandgap energy decreased when moving from non-polar to polar solvents. dergipark.org.tr Furthermore, properties like the dipole moment, chemical potential, and electronegativity were found to decrease from polar to non-polar solvents, while solvation free energy increased as solvent polarity decreased. dergipark.org.tr Understanding these solvent effects is crucial for applications where the molecule's electronic behavior in a specific medium is critical.

Table 3: Solvatochromic Shifts of a Related Benzylidene Aniline Derivative in Various Solvents This table illustrates the effect of solvent polarity on the maximum absorption wavelength (λmax) of (E)-4-acetyl-N-(4-hydroxy-3-methoxybenzylidene)aniline, a compound related to the aniline class.

Solvent Type λmax Band I (nm) λmax Band II (nm) Reference
n-Hexane Non-polar 285-291 326 mdpi.com
DMSO Polar-aprotic 299 344 mdpi.com
1-Butanol Polar-protic - 342 mdpi.com
2-Propanol Polar-protic - 340 mdpi.com

Applications and Derivatives in Advanced Chemical Systems

Ligand Design and Coordination Chemistry

The structural framework of 4-(3,5-Dimethylphenyl)aniline makes it an excellent candidate for ligand development. The aniline (B41778) nitrogen atom and the substituted phenyl rings can be modified to create ligands that coordinate with various metal ions, forming stable and reactive complexes. smolecule.comresearchgate.net These characteristics are exploited in both transition metal catalysis and organometallic chemistry.

Derivatives of 3,5-dimethylaniline (B87155) are instrumental in creating ligands for transition metal-catalyzed reactions. The steric and electronic properties imparted by the dimethylphenyl group can be fine-tuned to influence the activity and selectivity of the resulting catalyst.

A notable example is the synthesis of a highly active molybdenum-based catalyst precursor. orgsyn.org The process involves the initial synthesis of N-(3,5-Dimethylphenyl)-tert-butylamine, which is then used to create a lithium amide. This amide serves as a ligand for a molybdenum (III) center, yielding a complex that is a precursor for alkyne metathesis catalysts. orgsyn.org

Another application is seen in the development of chiral phosphine (B1218219) ligands. The biphosphine ligand (2R, 4R)-pentane-2,4-diyl[bis(3,5-dimethylphenyl)] phosphine has been used in conjunction with a copper(I) chloride catalyst for the enantioselective carboamination of unactivated alkenes, achieving high yields and excellent enantioselectivity. frontiersin.org Furthermore, the 3,5-dimethylphenyl moiety is a specified substituent for the aryl groups on the nitrogen atoms in Group-10 α-diimine catalyst precursors, which are used for olefin polymerization. google.com

Table 1: Synthesis and Properties of a Molybdenum Catalyst Precursor

Compound Name Starting Material Reagent Product Application
N-(3,5-Dimethylphenyl)-tert-butylamine 5-bromo-1,3-dimethylbenzene tert-butylamine N-(3,5-Dimethylphenyl)-tert-butylamine Intermediate for ligand synthesis
Lithium N-(3,5-dimethylphenyl)-tert-butylamide etherate N-(3,5-Dimethylphenyl)-tert-butylamine n-Butyllithium Lithium amide ligand Ligand for metal complexation
Tris[N-(tert-butyl)(3,5-dimethylphenyl)-amido]molybdenum(III) [MoCl₃(THF)₃] Lithium N-(3,5-dimethylphenyl)-tert-butylamide etherate Molybdenum(III) complex Catalyst precursor for alkyne metathesis

Data sourced from Organic Syntheses Procedure. orgsyn.org

The 3,5-dimethylphenylaniline scaffold has been incorporated into sophisticated organometallic complexes. A key example involves the use of a chelating diamide (B1670390) ligand, N,N′-bis(3,5-dimethylphenyl)-phenanthrene-9,10-diamide (padaH₂), to synthesize a range of titanium(IV) complexes. acs.org

The initial metalation of this ligand with TiCl₄ produces a six-coordinate pyridine (B92270) adduct, (pada)TiCl₂(py)₂. This complex serves as a versatile starting material for a variety of organometallic species. Through metathesis and reaction with organolithium or Grignard reagents, mixed alkyl-amido and imido titanium complexes have been successfully isolated. These compounds are of significant interest for their potential in catalytic nitrogen-group transfer reactions. acs.org The stability and reactivity of these Ti-C and Ti-N bonds are central to applications like hydroamination and imine metathesis. acs.org

Table 2: Examples of Organometallic Titanium(IV) Complexes

Precursor Complex Reagent Synthesized Complex Class of Compound
(pada)TiCl₂(py)₂ LiN(SiMe₃)₂ (pada)TiCl[N(SiMe₃)₂] Mixed Chloride-Amido Complex
(pada)TiCl[N(SiMe₃)₂] MeLi (pada)Ti(Me)[N(SiMe₃)₂] Mixed Alkyl-Amido Complex
(pada)TiCl[N(SiMe₃)₂] PhCH₂MgCl (pada)Ti(CH₂Ph)[N(SiMe₃)₂] Mixed Alkyl-Amido Complex
(pada)TiCl₂(py)₂ PhCH₂MgCl (2 equiv.) (pada)Ti(CH₂Ph)₂(py) Dialkyl Complex
(pada)Ti(Me)₂(generated in situ) tBuNH₂ (pada)Ti(NtBu)(py)₂ Imido Complex

Data sourced from ACS Publications. acs.org

Development of Ligands for Transition Metal Catalysis

Catalysis in Organic Reactions

Derivatives of this compound play a direct role in facilitating organic reactions, either as precursors to the active catalytic species or as integral components of the reaction system.

The molybdenum(III) trisamide complex derived from 3,5-dimethylaniline is a well-documented catalyst precursor for alkyne metathesis. orgsyn.org When combined with an activator like methylene (B1212753) chloride, it forms a mixture of catalytically active species. This system demonstrates good functional group compatibility at elevated temperatures. orgsyn.org Similarly, α-diimine complexes of late transition metals like nickel and palladium, which can incorporate the 3,5-dimethylphenylaniline structure, are effective catalyst precursors for the dimerization and oligomerization of olefins. google.com

The mechanism of action for catalysts derived from this aniline often involves the unique properties of the metal-ligand bond. In the case of the molybdenum-catalyzed alkyne metathesis, the catalytically active species is understood to be derived from the monochloride complex, ClMo[N(t-Bu)Ar]₃ (where Ar = 3,5-dimethylphenyl). orgsyn.org This species facilitates the cleavage and reformation of carbon-carbon triple bonds.

Another relevant reaction mechanism for aniline derivatives is transimination. For instance, quinone imines, which can be formed through the oxidation of aminophenol derivatives of dimethylaniline, are capable of undergoing transimination where a primary amine displaces the imine's nitrogen. nih.gov This type of reaction, which has been observed between a 3,5-dimethylquinone imine and lysine (B10760008) residues, highlights a fundamental reactivity pattern that could be exploited in catalytic cycles. nih.gov General mechanisms for related palladium-catalyzed reactions, such as the intramolecular aminoarylation of alkenes, involve the insertion of an alkene into a palladium-nitrogen bond to generate a palladium-alkyl species, which then undergoes reductive elimination to form the final product. acs.org

Role as Catalyst Precursors or Components in Reaction Systems

Materials Science and Advanced Functional Materials

The rigid and well-defined structure of this compound and its derivatives makes them valuable components in materials science. They can be incorporated as monomers or additives to create high-performance polymers and other advanced materials.

A prominent application is the use of the derivative 2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane as a monomer or curing agent. vulcanchem.com The rigid aromatic structure and the reactive amino functionalities of this compound contribute to the production of high-performance polymers with enhanced thermal stability and mechanical properties. vulcanchem.com While direct applications for this compound itself are less documented, the use of structurally similar anilines as building blocks for materials used in Organic Light-Emitting Diodes (OLEDs) and liquid crystals suggests its potential in the field of electronic materials. ambeed.com The incorporation of such aromatic amines can impart specific electronic and thermal properties to polymers and composites. scbt.com

Precursors for Polyimide Synthesis

Aromatic diamines are fundamental monomers for producing polyimides (PIs), a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. Derivatives of this compound serve as specialized diamine monomers to create PIs with tailored properties. For instance, diamines such as bis(4-amino-3,5-dimethylphenyl)methane are utilized in polyimide synthesis. google.com The introduction of the bulky 3,5-dimethylphenyl groups along the polymer backbone can disrupt chain packing and reduce the formation of charge-transfer complexes (CTCs) between polymer chains. nih.gov This disruption is a key strategy for enhancing the optical transparency and solubility of the resulting polyimide films without significantly compromising their thermal properties. nih.gov

The general synthesis of polyimides involves the reaction of a diamine with a dianhydride to form a poly(amic acid) (PAA) precursor, which is then converted to the final polyimide through thermal or chemical imidization. tandfonline.com By incorporating diamines derived from the this compound scaffold, researchers can fine-tune the final properties of the polymer. For example, the use of monomers like α,α-bis(4-amino-3,5-dimethylphenyl)-1-phenylmethane contributes to polymers with improved processability, making them suitable for applications in microelectronics and aerospace. nih.gov

Table 1: Representative Diamine Monomers for Polyimide Synthesis

Compound Name Abbreviation Application/Property Influence
α,α-bis(4-amino-3,5-dimethyl-phenyl)-1-(3′,4′,5′-trifluorophenyl)methane BATFM Used to synthesize PI films with reduced optical loss and improved transparency. nih.gov
α,α-bis(4-amino-3,5-dimethylphenyl)-1-phenylmethane BAPM Enhances solubility and processability of high-performance polyimides. nih.gov

Components in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics

In the field of optoelectronics, ligands derived from the 3,5-dimethylphenyl structure are incorporated into organometallic complexes that function as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). The steric bulk provided by the two methyl groups on the phenyl ring plays a crucial role in the performance of these emitters. researchgate.netnih.gov This structural feature helps to prevent intermolecular aggregation and π–π stacking of the complexes in the solid state, which would otherwise lead to luminescence quenching and reduced device efficiency.

For example, iridium(III) complexes such as (bis(4-methyl-2-(3,5-dimethylphenyl) quinoline)) Ir(III) (tetramethylheptadionate) and bis2-(3,5-dimethylphenyl)isoquinolinatoIridium have been successfully employed as dopants in the emissive layer of high-efficiency OLEDs. researchgate.netnih.gov These materials contribute to achieving saturated deep-red emission with high external quantum efficiencies. nih.gov A solution-processable OLED device incorporating the bis[2-(3,5-dimethylphenyl)isoquinolinato]iridium complex achieved an impressive maximum external quantum efficiency of 25.1%. nih.gov The use of such sterically hindered ligands demonstrates a key design strategy for developing highly efficient and stable emitters for next-generation displays and lighting. nih.gov

Table 2: Performance of an OLED Device Using a 3,5-Dimethylphenyl-derived Emitter

Emitter Host System Max. EQE (%) Emission Peak (nm) CIE Coordinates
bis2-(3,5-dimethylphenyl)isoquinolinatoIridium NPB + IAIQ 25.1% 634-636 (0.70, 0.30)

Data sourced from a study on solution-processable deep-red phosphorescent OLEDs. nih.gov

Application in Azo Dye Chemistry and Colorants

Azo dyes represent the largest class of synthetic colorants used in various industries. orgchemres.org They are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The synthesis typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich component. rsc.org

Aniline derivatives, including 3,5-dimethylaniline, are common precursors for azo dyes. scirp.org For example, 3,5-dimethylaniline can be coupled with a diazonium salt to produce azo compounds like 3,5-dimethyl-4-(p-tolyldiazenyl)aniline. scirp.org Similarly, this compound can serve as a valuable coupling component. The electron-donating nature of the aniline's amino group activates the aromatic ring for electrophilic attack by the diazonium ion. The substituent groups on the aromatic rings, such as the methyl groups in the 3,5-dimethylphenyl moiety, influence the final color, solubility, and lightfastness of the dye by modifying its electronic structure and steric properties. chemrevlett.com The synthesis of azo dyes from these precursors is a straightforward and versatile method for producing a wide spectrum of colors for various applications. orgchemres.orgscirp.org

Development of Fluorescent Dyes and Chemiluminescence Emitters

The 3,5-dimethylphenyl structural motif is also found in advanced fluorescent and chemiluminescent materials. The steric and electronic effects of the methyl groups can be exploited to fine-tune the photophysical properties of these molecules. For instance, difluoroboron complexes derived from ligands containing a 3,5-dimethylphenyl group have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated or solid state. rsc.org This property is highly desirable for applications in sensing and imaging. rsc.org

Furthermore, derivatives of aniline are precursors to heterocyclic systems like phenothiazines, which have been utilized as chemiluminescence emitters. rsc.org Acridinium (B8443388) esters are another important class of chemiluminescent labels, and research has shown that substituents on the phenyl ring, such as dimethyl groups, directly affect the kinetics and efficiency of light emission. researchgate.net The introduction of 2,6-dimethylphenyl groups into acridinium esters, for example, was found to enhance the stability of the resulting chemiluminescent conjugates. researchgate.net This indicates that the this compound framework is a promising platform for designing novel and robust light-emitting probes for bioassays and diagnostics.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent intermolecular forces. This compound and its derivatives are excellent candidates for studying and utilizing these interactions due to the presence of hydrogen-bonding sites (the N-H group), aromatic rings for π-π stacking, and defined steric features.

Design of Host-Guest Systems

In host-guest chemistry, a larger host molecule selectively binds a smaller guest molecule. Anilines can act as effective guests for various synthetic hosts. researchgate.net The binding is governed by a combination of hydrogen bonding, π-π interactions, and van der Waals forces. The specific structure of this compound, with its size, shape, and distribution of functional groups, makes it a distinct guest. Its binding affinity and selectivity for a particular host, such as a crown ether or a calixarene, would be different from that of aniline or other substituted anilines. researchgate.net For example, studies on fluorenone-derived hosts have demonstrated precise selectivity between aniline, N-methylaniline, and N,N-dimethylaniline, highlighting the critical role of the guest's structure in the complexation process. researchgate.net The rational design of host-guest systems is fundamental to developing molecular sensors, drug delivery vehicles, and responsive materials. beilstein-journals.org

Formation of Ordered Supramolecular Architectures

The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of materials science and crystal engineering. Derivatives of 3,5-dimethylaniline have been shown to form intricate three-dimensional supramolecular architectures in the solid state. iucr.orgnih.gov X-ray crystallography studies on compounds like 3,5-dichloro-N-(3,5-dimethylphenyl)benzenesulfonamide reveal that a network of intermolecular interactions, including N—H⋯O and C—H⋯O hydrogen bonds, C—H⋯π interactions, and offset π–π stacking, dictates the crystal packing. nih.goviucr.org

In these structures, the aniline N-H group acts as a hydrogen bond donor, while sulfonyl oxygens act as acceptors, forming robust chains or loops. nih.gov The orientation of the 3,5-dimethylphenyl ring and its participation in π-stacking and C-H⋯π interactions are crucial in connecting these primary motifs into larger sheets and three-dimensional networks. nih.goviucr.org This demonstrates how the specific functionalities of the this compound scaffold can be used to direct the self-assembly of molecules into complex and predictable solid-state structures.

Future Research Directions and Emerging Opportunities for 4 3,5 Dimethylphenyl Aniline

Development of Novel and Efficient Synthetic Routes

While classical methods for synthesizing biphenylamines exist, the demand for higher efficiency, scalability, and structural diversity necessitates the exploration of new synthetic paradigms. Future efforts will likely focus on moving beyond traditional cross-coupling reactions to more innovative and atom-economical approaches.

Key areas for future synthetic research include:

Advanced Coupling Methodologies : Research into novel catalytic systems is expected to yield more efficient synthetic pathways. For instance, selenium-mediated C-N bond formation presents an alternative to traditional methods. A protocol involving phenylselenyl chloride (PhSeCl) has been used for similar acetamide (B32628) derivatives, suggesting its potential applicability. Furthermore, palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines, a method used for synthesizing N-arylcarbazoles, demonstrates the potential for developing new cascade reactions to build complex structures from aniline (B41778) precursors. beilstein-journals.org

Multi-Component Reactions (MCRs) : One-pot reactions that combine three or more starting materials are highly desirable for their efficiency and reduction of waste. A transition-metal-free, three-component strategy for preparing N-arylketimines from aryldiazonium salts, arenes, and nitriles has been developed. ntu.edu.tw Adapting such MCRs could provide a direct and step-efficient route to functionalized derivatives of 4-(3,5-Dimethylphenyl)aniline. ntu.edu.tw The Ugi four-component reaction (Ugi-4CR) has also been successfully used to create complex molecules with a dimethylphenyl anilide substructure, highlighting the power of MCRs in sustainable synthesis. rsc.org

Flow Chemistry and Process Optimization : Continuous-flow hydrogenation reactors and the use of microchannel reactors for key steps like diazotization can improve scalability, safety, and control over reaction conditions, leading to higher yields and purity. A patent for producing 3,5-dimethylaniline (B87155), a key precursor, outlines a process involving diazotization and coupling that could be optimized for industrial production. google.com

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyKey FeaturesPotential AdvantagesRepresentative Research
Heck Reaction Palladium-catalyzed reaction between an aryl halide and an alkene.Good for introducing vinyl groups.Used for synthesizing (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enamide, a key intermediate for Rilpivirine. nih.gov
Selenium-Mediated Coupling Uses phenylselenyl chloride for direct C-N bond formation.Offers an alternative to metal-catalyzed reactions.Applied to the synthesis of N-(3,5-Dimethylphenyl)-2-(4-hydroxyphenyl)acetamide.
Multi-Component Reactions One-pot synthesis involving three or more reactants.High atom economy, reduced waste, operational simplicity.A transition-metal-free approach for N-arylketimines has been demonstrated. ntu.edu.tw
Palladium-Catalyzed Amination Ring-opening/Buchwald-amination cascade using cyclic diaryliodonium salts.Access to complex N-aryl compounds.Successfully used to create N-arylcarbazoles from anilines. beilstein-journals.org

Exploration of Unconventional Reactivity and Transformation Pathways

Investigating the reactivity of this compound beyond standard transformations can lead to the discovery of novel molecules with unique properties. The inherent nucleophilicity of the aniline nitrogen and the reactivity of the aromatic rings offer avenues for exploration.

Future research could focus on:

Photoinduced Reactions : Photoinduced difluoroalkylation of anilines has been shown to be an effective transformation. acs.org Applying such photoredox catalysis to this compound could yield novel fluorinated derivatives, which are highly sought after in medicinal chemistry and materials science. acs.org Mechanistic studies indicate these reactions proceed through radical intermediates. acs.org

Generation of Novel Intermediates : The aniline group can be a precursor to highly reactive intermediates. For example, its conversion to an aryldiazonium salt allows for the in-situ generation of N-arylnitrilium intermediates, which can then undergo further reactions like intermolecular arylation. ntu.edu.tw The basic and nucleophilic nature of aniline can also induce decomposition pathways in other reactants, a property that could be harnessed for controlled transformations. beilstein-journals.org

Directed C-H Functionalization : Leveraging the directing-group ability of the amine or a derivatized amine group to achieve selective C-H activation and functionalization on either of the phenyl rings would be a powerful tool for creating complex derivatives without the need for pre-functionalized starting materials.

Advanced Materials Development with Tailored Optical and Electronic Properties

The this compound structure is an attractive building block for advanced organic materials due to its biphenyl (B1667301) core, which can facilitate π-electron delocalization. This makes it a candidate for applications in organic electronics.

Emerging opportunities include:

Organic Light-Emitting Diodes (OLEDs) : The compound is listed as a potential OLED intermediate and material. bldpharm.comamadischem.com Future work will involve synthesizing derivatives with specific electron-donating and electron-withdrawing groups to tune the emission color, quantum efficiency, and charge-transport properties for next-generation displays and lighting.

Organic Field-Effect Transistors (OFETs) : The planarity and potential for self-assembly of biphenylamine derivatives make them suitable for use as the active semiconductor layer in OFETs. Research will focus on modifying the structure to enhance charge carrier mobility and stability.

Nonlinear Optical (NLO) Materials : By incorporating chromophores with large hyperpolarizabilities, derivatives of this compound could be developed into materials for NLO applications, such as optical switching. acs.org Studies on related systems have shown that embedding organic chromophores into polymer matrices like poly(methyl methacrylate) can lead to materials with significant photoinduced birefringence and second-harmonic generation. acs.org

Integration into Smart Materials and Responsive Systems

"Smart" materials, which can change their properties in response to external stimuli, are a major frontier in materials science. The chemical functionality of this compound provides multiple handles for creating such responsive systems.

Future directions include:

Chemosensors : The aniline nitrogen can act as a binding site for analytes. By conjugating the core structure with a fluorophore, a "turn-on" or "turn-off" fluorescent sensor could be designed to detect metal ions, anions, or specific organic molecules.

Stimuli-Responsive Polymers and Gels : The aniline moiety can be incorporated into polymer chains or as a cross-linker in hydrogels. The basicity of the nitrogen atom makes it pH-responsive. Protonation at low pH could induce conformational changes or alter solubility, leading to materials that swell, shrink, or dissolve in response to pH changes. nih.gov

Photo-switchable Systems : The aniline group can be converted into an azobenzene (B91143) moiety. Azobenzenes are well-known photoswitches that undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. Integrating this functionality could lead to the development of light-controlled actuators, drug delivery systems, and rewritable optical data storage materials. uniss.it

Synergistic Approaches Combining Experimental and Computational Research

The integration of computational chemistry with experimental synthesis and characterization is a powerful strategy for accelerating discovery. This synergy allows for the rational design of molecules and a deeper understanding of their properties and reaction mechanisms.

Key opportunities for this synergistic approach include:

Rational Design of Functional Molecules : Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict key properties like electronic energy levels (HOMO/LUMO), absorption spectra, and molecular geometry. researchgate.netresearchgate.net This allows researchers to screen potential candidate molecules for specific applications (e.g., OLEDs, sensors) before undertaking laborious synthesis. This approach has been used to successfully design nonmutagenic 4-aminobiphenyls by calculating the energy required for the formation of mutagenic intermediates. acs.org

Mechanism Elucidation : Computational modeling can be used to map out reaction pathways, calculate activation energies, and identify transition states and intermediates. researchgate.net This is invaluable for optimizing reaction conditions for novel synthetic routes and understanding unconventional reactivity.

In Silico Screening : For potential biological applications, computational tools can predict properties like absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. nih.gov This allows for the early-stage filtering of compounds and prioritizes synthetic efforts on the most promising candidates. nih.gov

Table 2: Application of Combined Experimental and Computational Methods

Research AreaExperimental TechniquesComputational MethodsGoal
Structural Analysis X-ray Crystallography, NMR, FT-IRDensity Functional Theory (DFT)Correlate solid-state and solution structures with theoretical ground-state geometry. researchgate.netresearchgate.net
Reaction Mechanisms Kinetic Studies, Intermediate TrappingTransition State Searching, Potential Energy Surface MappingUnderstand reaction pathways and optimize conditions for higher yields. researchgate.net
Materials Design UV-Vis & Fluorescence Spectroscopy, Cyclic VoltammetryTime-Dependent DFT (TD-DFT), Quantum Mechanics (QM)Predict optical/electronic properties and design molecules with desired characteristics. acs.orgacs.org
Biological Activity In Vitro Assays, Cell Line ScreeningMolecular Docking, ADME/Toxicity PredictionIdentify potential biological targets and predict drug-likeness. nih.gov

Green and Sustainable Chemical Processes for Production and Application

Applying the principles of green chemistry to the synthesis and use of this compound is crucial for environmental stewardship and economic viability. diva-portal.org Future research will increasingly focus on minimizing the environmental footprint of chemical processes.

Promising avenues for green chemistry include:

Use of Greener Solvents and Catalysts : Replacing hazardous and volatile organic solvents with greener alternatives like water, glycerol, or ionic liquids is a key goal. researchgate.netsemanticscholar.org Glycerol, a byproduct of biodiesel production, has been shown to act as a green solvent and catalyst in the synthesis of heterocycles and anilines. researchgate.net The development of reusable heterogeneous catalysts or metal-free catalytic systems can also significantly reduce waste. semanticscholar.org

Energy-Efficient Synthesis : Exploring alternative energy sources like microwave irradiation or ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating. semanticscholar.orgajgreenchem.com These techniques are becoming standard in modern organic synthesis.

Atom Economy and Waste Reduction : Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. diva-portal.org The development of one-pot procedures and tandem reactions minimizes the need for intermediate purification steps, which reduces solvent use and waste generation. rsc.orgdiva-portal.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,5-Dimethylphenyl)aniline, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via Ullmann coupling between 3,5-dimethylbromobenzene and aniline derivatives, or through Suzuki-Miyaura cross-coupling using a palladium catalyst. Purity optimization involves fractional distillation under reduced pressure (for intermediates) followed by recrystallization in ethanol/water mixtures. Impurity profiling via HPLC with C18 columns (e.g., 0.1% trifluoroacetic acid in acetonitrile/water gradients) is critical to isolate isomers or byproducts . For intermediates like [4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetonitrile (CAS 84803-57-6), column chromatography with silica gel (hexane/ethyl acetate eluent) is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms substitution patterns. 2D NOESY or COSY detects steric interactions to rule out ortho/meta isomerization.
  • FTIR : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C aromatic) validate the amine and aromatic backbone.
  • HPLC-MS : Electrospray ionization (ESI+) in positive ion mode monitors molecular ion peaks (e.g., [M+H]⁺ at m/z 212.1) and quantifies trace impurities (<0.1%) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Waste must be neutralized with 10% acetic acid before disposal in halogenated solvent containers. For related phosphine oxides (e.g., bis(3,5-dimethylphenyl)phosphine oxide, CAS 187344-92-9), ensure inert gas purging during reactions to prevent oxidation .

Advanced Research Questions

Q. How does this compound enhance the properties of high-performance polyimide films?

  • Methodological Answer : As a diamine monomer, it introduces steric hindrance from the 3,5-dimethyl groups, improving solubility in polar aprotic solvents (e.g., NMP, DMAc) and reducing crystallinity. This enables spin-coating of transparent films with >85% transmittance (400–800 nm) and glass transition temperatures (Tg) >250°C. Comparative studies with 2,2-bis[4-(2-trifluoromethyl-4-aminophenoxy)-3,5-dimethylphenyl]propane show that methyl groups reduce charge transfer complexes, minimizing yellowing .

Q. How can researchers resolve contradictions in substitution reaction yields involving this compound?

  • Methodological Answer : Contradictory yields (e.g., 40–80%) in nucleophilic aromatic substitution may arise from competing pathways:

  • Solvent Effects : Polar solvents (DMF, DMSO) favor SNAr mechanisms but may deactivate the amine via protonation.
  • Isomerization : Ortho-substitution by-products (e.g., 2-chloro-N-(3,5-dimethoxyphenyl)aniline, CAS 630121-37-8) can form under acidic conditions. Use LC-MS to track intermediates and optimize pH (6.5–7.5) .

Q. What design strategies improve the electroluminescent efficiency of OLED emitters derived from this compound?

  • Methodological Answer : Incorporating electron-donating dimethylphenyl groups into carbazole or phenoxazine backbones (e.g., 10-(4-(dimesitylboryl)-3,5-dimethylphenyl)-10H-phenoxazine) enhances hole-transport properties. Device testing shows external quantum efficiency (EQE) up to 22.8% due to suppressed aggregation-induced quenching. Comparative DFT calculations (e.g., HOMO-LUMO gaps) guide substituent selection for balanced charge injection .

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